molecular formula C9H7ClIN3O2 B13329656 2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid

2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid

Cat. No.: B13329656
M. Wt: 351.53 g/mol
InChI Key: VAAIULLJIFSPHJ-UHFFFAOYSA-N
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Description

  • Reactants: 2-Methylpyrazolo[1,5-a]pyrimidine, N-chlorosuccinimide, iodine
  • Conditions: Reflux in acetic acid
  • Product: 7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine
  • Step 3: Addition of Acetic Acid Moiety

    • Reactants: 7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine, bromoacetic acid
    • Conditions: Reflux in acetonitrile
    • Product: 2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid
  • Preparation Methods

    The synthesis of 2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid typically involves a multi-step processThe final step involves the addition of the acetic acid moiety .

    • Step 1: Synthesis of Pyrazolo[1,5-a]pyrimidine Core

      • Reactants: Methyl ketone, hydrazine hydrate
      • Conditions: Reflux in ethanol
      • Product: 2-Methylpyrazolo[1,5-a]pyrimidine

    Chemical Reactions Analysis

    2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid undergoes various chemical reactions, including:

      Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

      Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the iodo group to a hydrogen atom.

      Substitution: The chloro and iodo groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Mechanism of Action

    The mechanism of action of 2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell growth and proliferation . Additionally, its unique structure allows it to bind to specific sites on proteins, modulating their activity and function.

    Comparison with Similar Compounds

    2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

      2-Methylpyrazolo[1,5-a]pyrimidine: Lacks the chloro and iodo substituents, resulting in different biological activities and chemical reactivity.

      7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine: Lacks the iodo substituent, leading to variations in its photophysical properties and biological interactions.

      3-Iodo-2-methylpyrazolo[1,5-a]pyrimidine:

    The presence of both chloro and iodo substituents in this compound imparts unique properties, making it a valuable compound for various scientific research applications .

    Properties

    Molecular Formula

    C9H7ClIN3O2

    Molecular Weight

    351.53 g/mol

    IUPAC Name

    2-(7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid

    InChI

    InChI=1S/C9H7ClIN3O2/c1-4-8(11)9-12-5(3-7(15)16)2-6(10)14(9)13-4/h2H,3H2,1H3,(H,15,16)

    InChI Key

    VAAIULLJIFSPHJ-UHFFFAOYSA-N

    Canonical SMILES

    CC1=NN2C(=CC(=NC2=C1I)CC(=O)O)Cl

    Origin of Product

    United States

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